molecular formula C21H26N2O4S B5359606 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide

4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B5359606
M. Wt: 402.5 g/mol
InChI Key: AUTAOWPGDHQDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MPB-PEA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of sulfonamide and is known to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide involves its binding to sigma-1 receptors. This binding activates various signaling pathways that play a role in the regulation of cellular processes such as calcium homeostasis, oxidative stress, and inflammation. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes and reduce oxidative stress in animal models of neurological disorders. It has also been shown to reduce inflammation and improve cognitive function in these models. Additionally, this compound has been found to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its high affinity for sigma-1 receptors, which allows for specific targeting of these receptors. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. One limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to explore its potential as an analgesic and anti-inflammatory agent. Finally, more research is needed to understand the exact mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the reaction of piperidine-1-carbonyl chloride with 4-methoxy-N-(1-phenylethyl) benzenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been found to have a high affinity for sigma-1 receptors, which are known to play a role in various physiological processes such as pain perception, inflammation, and neuroprotection. This compound has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4-methoxy-N-(1-phenylethyl)-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16(17-9-5-3-6-10-17)22-28(25,26)18-11-12-20(27-2)19(15-18)21(24)23-13-7-4-8-14-23/h3,5-6,9-12,15-16,22H,4,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTAOWPGDHQDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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